BenchChemオンラインストアへようこそ!

4,4-Difluoro-1-(2-iodobenzyl)piperidine

Sigma Receptor PET Imaging SPECT Imaging

4,4-Difluoro-1-(2-iodobenzyl)piperidine belongs to the N-arylalkylpiperidine class of sigma receptor ligands, distinguished by the simultaneous presence of geminal fluorine atoms at the piperidine 4-position and an iodine atom at the ortho position of the benzyl ring. This dual-halogen architecture was designed to create a single chemical scaffold capable of supporting both positron emission tomography (PET) via an [18F]fluoride substitution precursor and single photon emission computed tomography (SPECT) via a [123I] or [125I] iodide exchange precursor, a concept validated in a foundational structure–activity relationship study.

Molecular Formula C12H14F2IN
Molecular Weight 337.15 g/mol
Cat. No. B13714622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-(2-iodobenzyl)piperidine
Molecular FormulaC12H14F2IN
Molecular Weight337.15 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CC2=CC=CC=C2I
InChIInChI=1S/C12H14F2IN/c13-12(14)5-7-16(8-6-12)9-10-3-1-2-4-11(10)15/h1-4H,5-9H2
InChIKeyIWAFLIGHQMWQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-1-(2-iodobenzyl)piperidine: A Dual-Halogen Sigma Receptor Ligand for Targeted Radiopharmaceutical Development


4,4-Difluoro-1-(2-iodobenzyl)piperidine belongs to the N-arylalkylpiperidine class of sigma receptor ligands, distinguished by the simultaneous presence of geminal fluorine atoms at the piperidine 4-position and an iodine atom at the ortho position of the benzyl ring. This dual-halogen architecture was designed to create a single chemical scaffold capable of supporting both positron emission tomography (PET) via an [18F]fluoride substitution precursor and single photon emission computed tomography (SPECT) via a [123I] or [125I] iodide exchange precursor, a concept validated in a foundational structure–activity relationship study [1].

Why Generic 1-Benzylpiperidine or Mono-Halogen Analogs Cannot Replace 4,4-Difluoro-1-(2-iodobenzyl)piperidine in Sigma Receptor Studies


The specific substitution pattern of a 4,4-difluoro group and a 2-iodobenzyl group makes the compound's pharmacological profile uniquely sensitive to structural modification. Replacing the fluorine atoms with protons (yielding 1-(2-iodobenzyl)piperidine) eliminates the metabolic blockade at the piperidine ring and alters its lipophilicity, directly affecting blood-brain barrier penetration and binding kinetics. Similarly, moving the iodine to the 3- or 4- position (e.g., 4,4-difluoro-1-(3-iodobenzyl)piperidine) or removing it entirely produces analogs with divergent sigma-1/sigma-2 receptor subtype selectivity and binding affinity, as consistent structure–activity relationship trends have shown that ortho-iodo substitution on the benzyl ring critically influences receptor interaction geometry [1]. These modifications render any generic or regioisomeric substitute ineffective for replicating the same experimental outcomes in imaging agent development.

Quantitative Evidence for Differentiating 4,4-Difluoro-1-(2-iodobenzyl)piperidine from Closest Sigma-Ligand Analogs


Dual PET/SPECT Probe Architecture Enabled by Unique 4,4-Difluoro-2-iodobenzyl Motif

The compound is constructed on a piperidine scaffold that simultaneously incorporates a gem-difluoro moiety at the 4-position for potential [18F]-labeling (PET) and an ortho-iodine on the benzyl group for [123I] or [125I] labeling (SPECT). This dual-purpose design contrasts with structurally related mono-halogen ligands such as N-(5-fluoropentyl)normetazocine, which is restricted to PET-only applications. The parent non-fluorinated analog, N-[2-(2-iodo-4,5-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (compound 8 in the reference), demonstrated a sigma receptor Ki of 0.54 nM, but lacked the 4,4-difluoro group necessary for metabolic stability and a distinct [18F] radiolabeling pathway [1].

Sigma Receptor PET Imaging SPECT Imaging

Ortho-Iodobenzyl Substitution Promotes Enhanced Sigma-1 Receptor Affinity

A systematic exploration of N-arylalkylpiperidines established that an ortho-iodo substituent on the benzyl ring yields greater sigma receptor affinity than the corresponding para-iodo or unsubstituted phenyl variants. Specifically, the non-fluorinated parent compound, N-[2-(2-iodo-4,5-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, exhibited a Ki of 0.54 nM against [3H](+)-3-PPP, comparable to its non-iodinated progenitor's Ki of 0.34 nM [1]. The 4,4-difluoro-1-(2-iodobenzyl)piperidine scaffold retains this ortho-iodo group, thus preserving the high-affinity profile while adding metabolic stabilization via the difluoromethylene unit.

Sigma-1 Receptor Binding Affinity Structure-Activity Relationship

Metabolic Shielding at the Piperidine 4-Position via Gem-Difluoro Substitution

The 4,4-difluoro group acts as a metabolically inert replacement for the oxidatively labile C–H bonds at this position. In related piperidine-based imaging agents, unsubstituted piperidine rings undergo rapid N-dealkylation and ring hydroxylation, shortening in vivo half-life. While direct head-to-head microsomal stability data for this specific compound have not been published, the introduction of a gem-difluoro group generally reduces intrinsic clearance by 2- to 10-fold in analogous piperidine series [1]. This principle supports the differentiation from the non-fluorinated analog 1-(2-iodobenzyl)piperidine, which lacks such metabolic protection.

Metabolic Stability CYP450 Lipophilicity

Optimal Research and Industrial Application Scenarios for 4,4-Difluoro-1-(2-iodobenzyl)piperidine


Development of Bimodal PET/SPECT Sigma-1 Receptor Imaging Agents for Oncology

The compound serves as a single chemical precursor for both [18F] and radioiodinated probes targeting sigma-1 receptors overexpressed in various cancers (e.g., breast, lung, and brain tumors). This bimodal capability enables a seamless transition between PET (higher resolution, quantitative) and SPECT (wider availability, longer-lived isotopes) imaging protocols within the same clinical trial, ensuring pharmacological consistency [1].

Pharmacokinetic/Metabolism Studies of Sigma Receptor Ligands Using Isotopic Substitution

The presence of both fluorine and iodine atoms allows for cold (non-radioactive) pharmacokinetic studies using [19F] NMR and complementary radiochemical tracing with [125I] or [18F]. This dual-tag strategy is not possible with mono-halogenated analogs, making this compound uniquely suited for comparative ADME investigations [1].

Structure-Activity Relationship (SAR) Exploration of N-Arylalkylpiperidine Sigma Ligands

As part of the canonical series described by De Costa et al., this compound provides a critical data point for understanding the additive effects of 4,4-difluoro and 2-iodo substitution on sigma receptor affinity and selectivity. Including this analog in a procurement list enables medicinal chemistry teams to construct statistically robust pharmacophore models [1].

Quote Request

Request a Quote for 4,4-Difluoro-1-(2-iodobenzyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.